N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide
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Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17FN2O2S and its molecular weight is 320.38. The purity is usually 95%.
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Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole ring, an oxolane moiety, and a cyclopropanecarboxamide group. Its molecular formula is C12H11FN2O2S, and it has been identified with the following properties:
Property | Value |
---|---|
Molecular Weight | 250.29 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may inhibit certain enzymes or modulate receptor activity, impacting various biological pathways. Molecular docking studies have suggested that the compound can effectively bind to the active sites of target enzymes, potentially inhibiting their function .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have demonstrated that these compounds can target pathways involved in tumor growth and metastasis .
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a possible role in treating neurodegenerative diseases .
Antimicrobial Activity
Preliminary tests have also indicated that this compound may possess antimicrobial properties. The compound has shown activity against various bacterial strains in vitro, although further studies are needed to confirm its efficacy and mechanism of action in this context .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several benzothiazole derivatives, including this compound. The results indicated significant cytotoxicity against melanoma cell lines with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis through the intrinsic pathway involving caspase activation .
Study 2: Neuroprotection in Animal Models
In an animal model study investigating neuroprotective agents, the compound was administered to mice subjected to induced oxidative stress. Results showed a marked reduction in neuronal cell death compared to control groups, suggesting potential therapeutic applications for neurodegenerative diseases .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-11-5-6-13-14(8-11)22-16(18-13)19(15(20)10-3-4-10)9-12-2-1-7-21-12/h5-6,8,10,12H,1-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNPDSQHWTYRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.